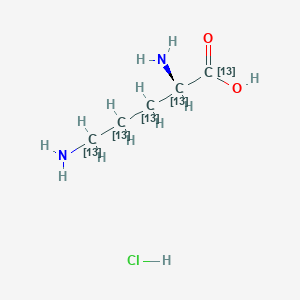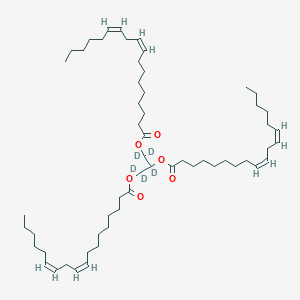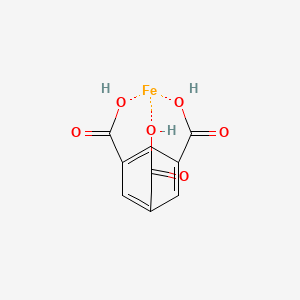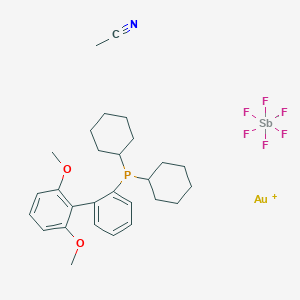![molecular formula C6H8O6 B12054006 (2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B12054006.png)
(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one is a labeled isotopologue of ascorbic acid (vitamin C). This compound is particularly useful in research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one typically involves the incorporation of carbon-13 isotopes into the ascorbic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of ascorbic acid. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically modified microorganisms that can incorporate carbon-13 into their metabolic products. Alternatively, chemical synthesis methods can be scaled up to produce larger quantities of the labeled compound. These methods require stringent quality control to ensure the purity and isotopic enrichment of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of dehydroascorbic acid.
Reduction: Reducing agents like sodium borohydride can reduce the compound back to its original form if it has been oxidized.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, where reagents like alkyl halides can introduce new functional groups.
Major Products
The major products formed from these reactions include dehydroascorbic acid (from oxidation) and various substituted derivatives (from nucleophilic substitution).
Scientific Research Applications
The compound is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used to trace reaction pathways and study the kinetics of ascorbic acid-related reactions.
Biology: Helps in understanding the metabolic pathways of ascorbic acid in living organisms.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of ascorbic acid in the body.
Industry: Applied in the development of new ascorbic acid derivatives with potential therapeutic benefits.
Mechanism of Action
The compound exerts its effects primarily through its role as an antioxidant. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include various enzymes and proteins involved in redox reactions. The pathways involved are primarily those related to the reduction-oxidation balance within cells.
Comparison with Similar Compounds
Similar Compounds
Ascorbic Acid:
Dehydroascorbic Acid: The oxidized form of ascorbic acid.
Ethyl Acetoacetate: Another compound used in similar research applications due to its reactive nature.
Uniqueness
The uniqueness of (2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one lies in its isotopic labeling, which allows for precise tracking and analysis in various scientific studies. This makes it an invaluable tool in research compared to its non-labeled counterparts.
Properties
Molecular Formula |
C6H8O6 |
|---|---|
Molecular Weight |
182.08 g/mol |
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
CIWBSHSKHKDKBQ-RQFYRPEFSA-N |
Isomeric SMILES |
[13CH2]([13C@@H]([13C@@H]1[13C](=[13C]([13C](=O)O1)O)O)O)O |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12053937.png)
![3-amino-N,N-diethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B12053949.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12053963.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12053969.png)


![N-(3,4-dichlorophenyl)-2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12053989.png)

![3-amino-6-(4-butoxyphenyl)-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12054009.png)
![4-Bromo-2-{(E)-[(2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12054012.png)
